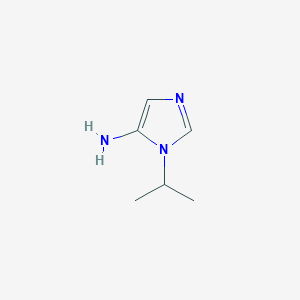
1-Isopropyl-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at the first position and an amine group at the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the intramolecular cyclization of amines, followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 1-Isopropyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazoline derivatives.
科学的研究の応用
1-Isopropyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
作用機序
The mechanism of action of 1-Isopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
類似化合物との比較
1-Methyl-1H-imidazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-imidazol-5-amine: Contains an ethyl group instead of an isopropyl group.
1-Propyl-1H-imidazol-5-amine: Features a propyl group in place of the isopropyl group.
Uniqueness: 1-Isopropyl-1H-imidazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to other similar compounds.
生物活性
1-Isopropyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
This compound features an isopropyl group at the first position and an amine group at the fifth position of the imidazole ring. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with microbial enzyme activity, which is crucial for cell wall synthesis and metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungi, including Candida species. The compound's effectiveness in inhibiting fungal growth suggests potential applications in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have shown that the compound can significantly reduce cell viability in A549 adenocarcinoma cells.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological responses. For example, it has been noted that imidazole derivatives can inhibit enzymes critical for microbial growth, thus showcasing their potential as antimicrobial agents.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation and virulence factor production when treated with this compound.
- Anticancer Activity Assessment : In a controlled laboratory setting, researchers tested the compound on various cancer cell lines and observed that it inhibited tumor growth significantly compared to untreated controls.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
3-propan-2-ylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-8-3-6(9)7/h3-5H,7H2,1-2H3 |
InChIキー |
VOSMTTRRDJOISV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















